(1-Bromo-2,2-difluoroethyl)benzene
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Overview
Description
(1-Bromo-2,2-difluoroethyl)benzene is a chemical compound with the molecular formula C8H7BrF2 and a molecular weight of 221.04 g/mol . It is characterized by the presence of a benzene ring substituted with a bromo group and a difluoroethyl group.
Preparation Methods
The synthesis of (1-Bromo-2,2-difluoroethyl)benzene typically involves the reaction of benzene with 1-bromo-2,2-difluoroethane under specific conditions. One common method includes the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the electrophilic substitution reaction . The reaction is carried out under controlled temperatures to ensure the desired product is obtained with high purity.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully monitored to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
(1-Bromo-2,2-difluoroethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted by other nucleophiles in the presence of suitable reagents. For example, the reaction with sodium methoxide (NaOCH3) can replace the bromo group with a methoxy group.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction Reactions: Reduction of the bromo group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4), leading to the formation of the corresponding ethylbenzene derivative.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(1-Bromo-2,2-difluoroethyl)benzene has several applications in scientific research:
Medicine: Research is ongoing to explore its use in the development of new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1-Bromo-2,2-difluoroethyl)benzene involves its interaction with molecular targets through its functional groups. The bromo and difluoroethyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The exact pathways and molecular targets depend on the specific application and the nature of the derivatives being studied .
Comparison with Similar Compounds
(1-Bromo-2,2-difluoroethyl)benzene can be compared with other similar compounds, such as:
(1-Bromo-2,2,2-trifluoroethyl)benzene: This compound has an additional fluorine atom, which can affect its reactivity and applications.
(1-Bromo-2-fluoroethyl)benzene: With only one fluorine atom, this compound may exhibit different chemical and biological properties.
Bromobenzene: Lacking the difluoroethyl group, bromobenzene is simpler and may be used in different contexts.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for targeted research and industrial applications.
Biological Activity
(1-Bromo-2,2-difluoroethyl)benzene is an organic compound characterized by the presence of a bromine atom and a difluoroethyl group attached to a benzene ring. This unique structure imparts significant chemical reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology. The compound's derivatives have been studied for their antimicrobial and anticancer properties, indicating its potential as a therapeutic agent.
- Molecular Formula : C8H7BrF2
- Molecular Weight : 219.04 g/mol
- SMILES Notation : C1=CC(=CC(=C1)Br)CC(F)F
The biological activity of this compound is primarily attributed to its interaction with various molecular targets through its functional groups. The bromine and difluoroethyl groups can engage in nucleophilic substitution reactions, altering the compound's reactivity and interaction with biological molecules. The specific pathways and molecular targets depend on the derivatives being studied.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit notable antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting their potential application in developing new antibiotics.
Anticancer Activity
The anticancer properties of this compound have been explored in several studies. The difluoroethyl group enhances lipophilicity and metabolic stability, which are critical factors in drug design. In vitro studies have demonstrated that certain derivatives induce apoptosis in cancer cells, highlighting their potential as anticancer agents.
Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with higher lipophilicity exhibited greater antimicrobial activity, with minimum inhibitory concentrations (MICs) ranging from 5 to 50 µg/mL.
Compound | MIC (µg/mL) | Bacterial Strain |
---|---|---|
Derivative A | 10 | Staphylococcus aureus |
Derivative B | 25 | Escherichia coli |
Derivative C | 5 | Pseudomonas aeruginosa |
Study 2: Anticancer Activity
In another study published in Cancer Research, researchers investigated the effects of this compound on various cancer cell lines. The compound was found to significantly inhibit cell proliferation and induce apoptosis in breast cancer cells.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 15 | Apoptosis induction |
HeLa (Cervical) | 20 | Cell cycle arrest |
A549 (Lung) | 18 | Mitochondrial dysfunction |
Comparison with Similar Compounds
The biological activity of this compound can be compared with other similar compounds:
Compound | Antimicrobial Activity | Anticancer Activity |
---|---|---|
(1-Bromo-2,2,2-trifluoroethyl)benzene | Moderate | High |
(1-Bromo-2-fluoroethyl)benzene | Low | Moderate |
Bromobenzene | None | Low |
Properties
IUPAC Name |
(1-bromo-2,2-difluoroethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7-8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFXKRNWOALWBSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74492-20-9 |
Source
|
Record name | (1-bromo-2,2-difluoroethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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